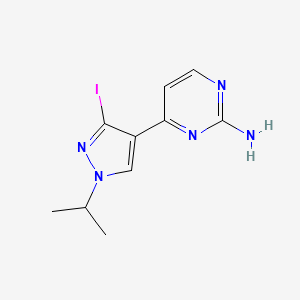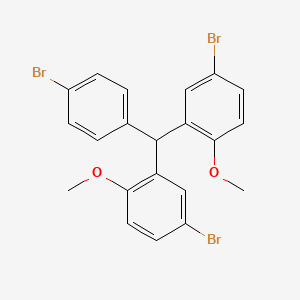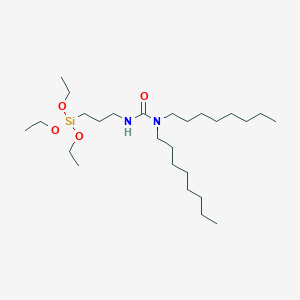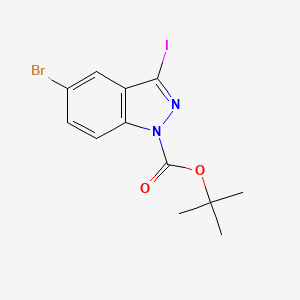
4-Bromo-5-phenyl-1H-1,2,3-triazole
Overview
Description
4-Bromo-5-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antileishmanial Activity
4-Bromo-5-phenyl-1H-1,2,3-triazole derivatives have shown significant antimicrobial and antileishmanial activities. For example, a specific compound, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, displayed low effectiveness against certain bacterial species but high antileishmanial activity (Ustabaş et al., 2020).
Corrosion Inhibition
Triazole derivatives, including 4-Bromo-5-phenyl-1H-1,2,3-triazole, have been used effectively as corrosion inhibitors. For instance, various 4H-triazole derivatives have been studied for their ability to protect mild steel in acidic solutions, showing substantial inhibition efficiency (Bentiss et al., 2007).
Antitumor Activity
Certain 1,2,4-triazole derivatives, including those related to 4-Bromo-5-phenyl-1H-1,2,3-triazole, have demonstrated potential antitumor activity. One study showed that a specific compound exhibited significant cytotoxicity against various human cancer cell lines, indicating its potential as an antitumor agent (Liu et al., 2017).
Antimicrobial Screening
Some 1,2,3-triazole derivatives, closely related to 4-Bromo-5-phenyl-1H-1,2,3-triazole, have been synthesized and evaluated for antimicrobial potency against various bacteria and fungi, showing promising antimicrobial activity (Rezki et al., 2017).
Electrochemical Sensor Development
Triazole compounds have been utilized in the development of electrochemical sensors. A study developed a chromium(III) selective sensor using a synthesized triazole compound, demonstrating its effectiveness in detecting Cr(III) activity (Kumar & Sharma, 2013).
Antimicrobial and Antifungal Effects Analysis
Analysis of the relationships between the chemical structure of certain triazole derivatives and their predicted biological activity revealed potential antitumor, antiviral, antibacterial, diuretic, and antioxidant activities (Bigdan, 2021).
properties
IUPAC Name |
4-bromo-5-phenyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHODODBNOMARQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679893 | |
| Record name | 4-Bromo-5-phenyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-phenyl-1H-1,2,3-triazole | |
CAS RN |
21505-14-6 | |
| Record name | 4-Bromo-5-phenyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-phenyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-[(R)-1-Phenylethylamino]-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)-1-butanone](/img/structure/B1504874.png)
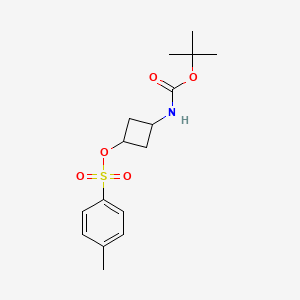

![tert-butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1504882.png)
![(Z)-3-[[(1R)-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B1504883.png)

